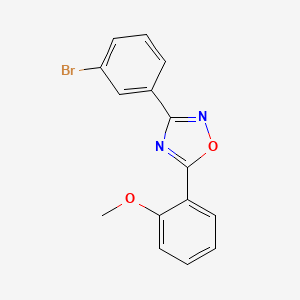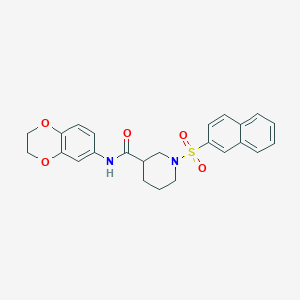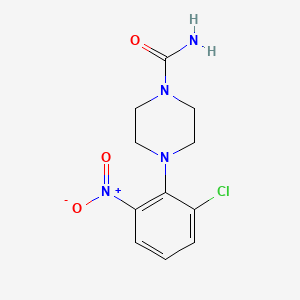![molecular formula C19H20ClN3O3S B4385964 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4385964.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine
説明
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine, also known as ML129, is a small molecule inhibitor that is used in scientific research. It is a piperazine derivative that has been shown to have a high affinity for the sigma-2 receptor.
作用機序
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine binds to the sigma-2 receptor with high affinity and inhibits its activity. The sigma-2 receptor is involved in various biological processes, including cell proliferation, survival, and apoptosis. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits cell proliferation by inducing cell cycle arrest and reducing the expression of cell cycle regulatory proteins. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been shown to reduce oxidative stress and inflammation, which are involved in many diseases, including cancer and neurodegenerative diseases.
実験室実験の利点と制限
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a high affinity for the sigma-2 receptor and has been shown to be effective in inhibiting its activity. However, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine in scientific research. It could be used to study the role of the sigma-2 receptor in other diseases, such as cardiovascular disease and diabetes. It could also be used to develop new therapies for cancer and neurodegenerative diseases. In addition, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine could be modified to improve its solubility and half-life, which would make it more effective in vivo.
Conclusion:
In conclusion, 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine is a small molecule inhibitor that has been shown to have a high affinity for the sigma-2 receptor. It has been used in scientific research to study the role of the sigma-2 receptor in various biological processes, including cancer and neurodegenerative diseases. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has neuroprotective effects by reducing oxidative stress and inflammation. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine in scientific research, including the development of new therapies for cancer and neurodegenerative diseases.
科学的研究の応用
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been used in scientific research to study the sigma-2 receptor and its role in various biological processes. The sigma-2 receptor is a protein that is found in high levels in cancer cells and is involved in cell proliferation and survival. 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used to study the role of the sigma-2 receptor in neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c20-15-1-7-18(8-2-15)27-14-9-19(24)22-12-10-21(11-13-22)16-3-5-17(6-4-16)23(25)26/h1-8H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKTVZGJZSLPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-cyclohexyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4385914.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4385917.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4385925.png)
![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone](/img/structure/B4385928.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4385934.png)
![2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385939.png)
![5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B4385942.png)
![6-methyl-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4385946.png)
